2,4-Dimethyl-3-pentanone
2,4-Dimethyl-3-pentanone
2,4-dimethyl-3-pentanone is a pentanone that is pentan-3-one substituted by methyl groups at positions 2 and 4 respectively. It has a role as a metabolite. It derives from a pentan-3-one.
2, 4-Dimethyl-3-pentanone, also known as diisopropyl ketone or (iso-C3H7)2co, belongs to the class of organic compounds known as ketones. These are organic compounds in which a carbonyl group is bonded to two carbon atoms R2C=O (neither R may be a hydrogen atom). Ketones that have one or more alpha-hydrogen atoms undergo keto-enol tautomerization, the tautomer being an enol. 2, 4-Dimethyl-3-pentanone exists as a solid, slightly soluble (in water), and an extremely weak basic (essentially neutral) compound (based on its pKa). 2, 4-Dimethyl-3-pentanone has been detected in multiple biofluids, such as feces and saliva. Within the cell, 2, 4-dimethyl-3-pentanone is primarily located in the cytoplasm. 2, 4-Dimethyl-3-pentanone can be biosynthesized from pentan-3-one.
2, 4-Dimethyl-3-pentanone, also known as diisopropyl ketone or (iso-C3H7)2co, belongs to the class of organic compounds known as ketones. These are organic compounds in which a carbonyl group is bonded to two carbon atoms R2C=O (neither R may be a hydrogen atom). Ketones that have one or more alpha-hydrogen atoms undergo keto-enol tautomerization, the tautomer being an enol. 2, 4-Dimethyl-3-pentanone exists as a solid, slightly soluble (in water), and an extremely weak basic (essentially neutral) compound (based on its pKa). 2, 4-Dimethyl-3-pentanone has been detected in multiple biofluids, such as feces and saliva. Within the cell, 2, 4-dimethyl-3-pentanone is primarily located in the cytoplasm. 2, 4-Dimethyl-3-pentanone can be biosynthesized from pentan-3-one.
Brand Name:
Vulcanchem
CAS No.:
565-80-0
VCID:
VC21208273
InChI:
InChI=1S/C7H14O/c1-5(2)7(8)6(3)4/h5-6H,1-4H3
SMILES:
CC(C)C(=O)C(C)C
Molecular Formula:
C7H14O
Molecular Weight:
114.19 g/mol
2,4-Dimethyl-3-pentanone
CAS No.: 565-80-0
Cat. No.: VC21208273
Molecular Formula: C7H14O
Molecular Weight: 114.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 2,4-dimethyl-3-pentanone is a pentanone that is pentan-3-one substituted by methyl groups at positions 2 and 4 respectively. It has a role as a metabolite. It derives from a pentan-3-one. 2, 4-Dimethyl-3-pentanone, also known as diisopropyl ketone or (iso-C3H7)2co, belongs to the class of organic compounds known as ketones. These are organic compounds in which a carbonyl group is bonded to two carbon atoms R2C=O (neither R may be a hydrogen atom). Ketones that have one or more alpha-hydrogen atoms undergo keto-enol tautomerization, the tautomer being an enol. 2, 4-Dimethyl-3-pentanone exists as a solid, slightly soluble (in water), and an extremely weak basic (essentially neutral) compound (based on its pKa). 2, 4-Dimethyl-3-pentanone has been detected in multiple biofluids, such as feces and saliva. Within the cell, 2, 4-dimethyl-3-pentanone is primarily located in the cytoplasm. 2, 4-Dimethyl-3-pentanone can be biosynthesized from pentan-3-one. |
|---|---|
| CAS No. | 565-80-0 |
| Molecular Formula | C7H14O |
| Molecular Weight | 114.19 g/mol |
| IUPAC Name | 2,4-dimethylpentan-3-one |
| Standard InChI | InChI=1S/C7H14O/c1-5(2)7(8)6(3)4/h5-6H,1-4H3 |
| Standard InChI Key | HXVNBWAKAOHACI-UHFFFAOYSA-N |
| SMILES | CC(C)C(=O)C(C)C |
| Canonical SMILES | CC(C)C(=O)C(C)C |
| Boiling Point | 125.4 °C |
| Melting Point | -69.0 °C -69°C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator